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molecular formula C12H9ClO2 B8645389 Methyl 6-chloro-2-naphthoate

Methyl 6-chloro-2-naphthoate

Cat. No. B8645389
M. Wt: 220.65 g/mol
InChI Key: FYEHTBMLYNKRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055595

Procedure details

A solution of the methyl 6-chloro-2-naphthoate (111 g.) in ether (2.5 l.) is added, dropwise below 25° C. under nitrogen, to a stirred mixture of ether (250 ml.) and a 70% solution (250 ml.) of sodium dihydro-bis-(2-methoxyethoxy)aluminate in benzene during 1 hour. The mixture is stirred for a further 30 minutes and 2N-hydrochloric acid (250 ml.) is added cautiously. The solution is decanted from undissolved solid, and concentrated hydrochloric acid is added to the solid until it dissolves. The two solutions thus obtained are combined, and ether (1 l.) and a mixture of ice and water (1 l.) are added. The ethereal layer is separated, and the aqueous phase extracted with ether. The ethereal solutions are combined, washed with water, dried and evaporated to give 6-chloro-2-hydroxymethylnaphthalene (95 g.) which may be further purified by crystallisation from toluene to give material of m.p. 134°-137° C.
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydro-bis-(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12](OC)=[O:13])[CH:6]=[CH:5]2.Cl.O>CCOCC.C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([CH2:12][OH:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
ClC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Name
Quantity
2.5 L
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
250 mL
Type
reactant
Smiles
Name
sodium dihydro-bis-(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is decanted from undissolved solid, and concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
is added to the solid until it
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
The two solutions thus obtained
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C=CC(=CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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